molecular formula C11H14O B1678491 2,2-Dimethylpropiophenone CAS No. 938-16-9

2,2-Dimethylpropiophenone

Cat. No.: B1678491
CAS No.: 938-16-9
M. Wt: 162.23 g/mol
InChI Key: OECPUBRNDKXFDX-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a boiling point of 219-222°C and a density of 0.97 g/mL at 25°C . This compound is not miscible with water and is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+(CH3)3CCOClC6H5COC(CH3)3+HClC_6H_6 + (CH_3)_3CCOCl \rightarrow C_6H_5COC(CH_3)_3 + HCl C6​H6​+(CH3​)3​CCOCl→C6​H5​COC(CH3​)3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

2,2-Dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: When subjected to oxidation, this compound can form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound typically yields the corresponding alcohol, 2,2-Dimethyl-1-phenyl-1-propanol. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can also undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. For example, reaction with Grignard reagents can form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Grignard reagents

Major Products:

    Oxidation: Carboxylic acids

    Reduction: 2,2-Dimethyl-1-phenyl-1-propanol

    Substitution: Tertiary alcohols

Scientific Research Applications

2,2-Dimethylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.

Biology and Medicine: While not widely used directly in biological or medical applications, derivatives of this compound are studied for their potential pharmacological properties.

Industry: In industrial settings, this compound is used in the manufacture of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it suitable for various chemical processes.

Comparison with Similar Compounds

2,2-Dimethylpropiophenone can be compared with other similar compounds, such as:

    Isobutyrophenone: Similar structure but with an isobutyl group instead of a tert-butyl group.

    2-Phenylacetophenone: Contains an additional phenyl group attached to the carbonyl carbon.

    Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.

Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity compared to other ketones. This steric effect can influence the outcome of chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPUBRNDKXFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048209
Record name tert-Butyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-16-9
Record name 2,2-Dimethyl-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivalophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVALOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96BA178UNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This invention will be useful in reactions like: benzophenone and pivalic acid to obtain t-butyl phenyl ketone; 1,3-dichloroacetone and pivalic acid to obtain monochloropinacolone; and cyclopentanone and acetic acid to obtain 2,7-octanedione.
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Synthesis routes and methods II

Procedure details

2′-Deoxy-2′-N-phthaloyl derivative (21a) (5.4 g, 8.45 mmol) was dissolved in anhydrous pyridine and 4-tert-butylbenzoyl chloride (1.2 eq) was added at 0° C. and the reaction mixture left overnight at room temperature. The reaction was subsequently quenched with methanol (10 mL), solvents removed in vacuo and the residue dissolved in toluene and evaporated to dryness. The resulting oil was dissolved in dichloromethane, washed with saturated aq. NaHCO3 and brine, dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica, using EtOAc-Hexanes (1:2) mixture as an eluent to give 5.06 g (75%) of the fully protected synthon (22a, R=t-BuBz).
[Compound]
Name
2′-Deoxy-2′-N-phthaloyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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